molecular formula C22H19N3O B14922287 N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14922287
M. Wt: 341.4 g/mol
InChI Key: LTVINVKDFQAZIJ-HZHRSRAPSA-N
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Description

N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It features a carbazole moiety, which is a tricyclic aromatic heterocycle, fused with a phenylaceto hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with phenylaceto hydrazide. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of a carbazole moiety with a phenylaceto hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C22H19N3O/c1-25-20-10-6-5-9-18(20)19-13-17(11-12-21(19)25)15-23-24-22(26)14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,26)/b23-15+

InChI Key

LTVINVKDFQAZIJ-HZHRSRAPSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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